

Trotabresib clinical outcomes versus historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

Get Quote

Clinical Outcomes & Comparison with Historical Data

The following tables summarize key efficacy and safety data from **trotabresib** clinical trials and historical controls for glioblastoma.

Table 1: Efficacy Outcomes in Newly Diagnosed Glioblastoma (ndGBM)

Study / Agent	Phase	Patient Population	Key Efficacy Outcomes	Reference
---------------	-------	--------------------	-----------------------	-----------

| **Trotabresib** + TMZ ± RT (CC-90010-GBM-002) | Ib | ndGBM (n=32 across cohorts) | - **6-month PFS rate**: 57.8% (adjuvant), 69.2% (concomitant)

- **Median treatment duration**: ~33-34 weeks
- 1 patient achieved Complete Response | [1] | | **Historical Control (Stupp Regimen)** | III | ndGBM | - **6-month PFS rate**: 53.9%
- **Median OS**: 12-15 months
- **5-year OS rate**: 9.8% | [2] [3] | | **DCVax-L Vaccine** | III | ndGBM | - **Median OS**: 19.3 months (vs. 16.5 months in control)
- **Survival at 60 months**: 13.0% (vs. 5.7% in control) | [2] |

Table 2: Efficacy, Safety, and Pharmacokinetics in Recurrent High-Grade Glioma

Parameter	Trotabresib Monotherapy (CC-90010-GBM-001)	Findings
Brain Penetration	Measured in resected tumor tissue after pre-surgical dosing	Mean tumor tissue:plasma ratio = 0.84 , indicating significant penetration of the blood-brain-tumor barrier [4].
Preliminary Efficacy	Patients with recurrent disease	6-month PFS rate: 12% ; two patients remained on treatment with stable disease for over 2 years [4].
Common TRAEs	Thrombocytopenia	Most frequent grade 3/4 TRAE; generally manageable [4].

Detailed Experimental Protocols

To ensure clarity and reproducibility for a scientific audience, here are the methodologies from the key clinical trials cited.

1. Phase Ib/II Study (CC-90010-GBM-002) in ndGBM [1]

- **Objective:** To determine the safety, tolerability, and recommended Phase II dose (RP2D) of **trotabresib** in combination with standard therapy.
- **Patient Population:** Adults with newly diagnosed glioblastoma following partial or complete tumor resection.
- **Study Arms:**
 - **Concomitant Setting: Trotabresib** (15 or 30 mg) was administered on a 4-days-on/24-days-off schedule during radiotherapy (RT) with concomitant temozolomide (TMZ).
 - **Adjuvant Setting: Trotabresib** (15, 30, or 45 mg) on the same schedule was combined with adjuvant TMZ for 6 cycles, followed by **trotabresib** monotherapy maintenance.
- **Endpoints:** Primary endpoints were safety and RP2D determination. Secondary endpoints included preliminary efficacy (e.g., PFS) and pharmacokinetics.

2. "Window-of-Opportunity" Study (CC-90010-GBM-001) in Recurrent Glioma [4]

- **Objective:** To directly evaluate the CNS penetration and pharmacodynamics of **trotabresib**.
- **Patient Population:** Patients with recurrent high-grade glioma scheduled for salvage resection.

- **Dosing Protocol:** Patients received **trotabresib 30 mg/day for 4 days** prior to their scheduled surgery. After recovery, they could enter a maintenance phase receiving **trotabresib 45 mg** on a 4-days-on/24-days-off schedule.
- **Primary Endpoints:**
 - Concentration of **trotabresib** in resected brain tumor tissue.
 - Plasma pharmacokinetics.
- **Sample Analysis:** Drug concentrations were measured in time-matched plasma and resected tumor tissue samples. Pharmacodynamic effects were assessed by analyzing changes in gene expression in blood and tumor tissue.

Mechanism of Action and Trial Design

The diagram below illustrates **trotabresib**'s mechanism of action and its evaluation in clinical trials for glioblastoma.

Interpretation of Findings and Future Directions

- **Efficacy Context:** The **6-month PFS rates** for **trotabresib** combinations appear numerically higher than the historical control of 53.9% [1]. However, these are early-phase data without direct statistical comparison. The ongoing randomized phase II part of the trial will provide a more definitive efficacy comparison against the standard of care [1].
- **Key Differentiator:** A critical finding for **trotabresib** is its **demonstrated penetration of the blood-brain-tumor barrier**, a major hurdle for glioma therapies, with a tissue-to-plasma ratio of 0.84 [4]. This property may underpin the observed clinical activity.
- **Future Research:** The research community is actively exploring other pathways and targets. The phase I trial of the bispecific molecule **tebotelimab** (targeting PD-1 and LAG-3) shows activity in other solid tumors, illustrating the broader landscape of immunotherapy that GBM research aims to leverage [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Trotabresib (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]
2. Updates for newly diagnosed and recurrent glioblastoma [pmc.ncbi.nlm.nih.gov]
3. From signalling pathways to targeted therapies [nature.com]
4. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]
5. The PD-1- and LAG-3-targeting bispecific molecule ... [nature.com]

To cite this document: Smolecule. [Trotabresib clinical outcomes versus historical controls].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3469473#trotabresib-clinical-outcomes-versus-historical-controls>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com